3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine
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Overview
Description
3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine is a complex organic compound that features a unique combination of indole and benzazepine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine typically involves multiple steps, starting with the preparation of the indole and benzazepine intermediates. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the indole derivative . This intermediate can then be further modified through various chemical reactions to introduce the fluoro and methylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a useful tool for investigating cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in cellular signaling and metabolism. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and benzazepine derivatives, such as:
- 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole
- 4-fluoro-3-(1H-indol-3-yl)-1H-pyrrolo[3,2-c]quinoline
- 7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine derivatives
Uniqueness
What sets 3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine apart from similar compounds is its specific combination of functional groups and structural features. The presence of the fluoro and methylsulfonyl groups, along with the indole and benzazepine cores, gives it unique chemical and biological properties that are not found in other related compounds.
Properties
IUPAC Name |
3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-26(24,25)17-6-5-14-7-9-23(10-8-15(14)11-17)13-16-12-18-19(21)3-2-4-20(18)22-16/h2-6,11-12,22H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDQVVOLCZYTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCN(CC2)CC3=CC4=C(N3)C=CC=C4F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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